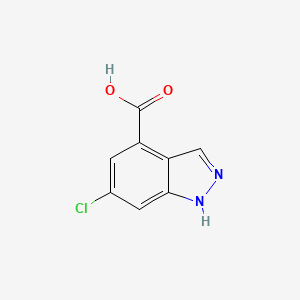

6-Chloro-1H-indazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMHPRZUHXSOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646383 | |

| Record name | 6-Chloro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-12-3 | |

| Record name | 6-Chloro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Chloro-1H-indazole-4-carboxylic acid" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-1H-indazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents.[1][2] The precise substitution pattern on the indazole ring is critical for molecular interactions with biological targets. Therefore, the unambiguous structural confirmation of intermediates like this compound is a foundational requirement for any drug development program.

This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound (Molecular Formula: C₈H₅ClN₂O₂; Molecular Weight: 196.59 g/mol ).[3] We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated analytical approach creates a self-validating system for absolute structural confidence.

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy does not rely on a single technique but integrates multiple orthogonal methods. Each step provides a piece of the puzzle, and together, they build a complete and validated picture of the molecule's identity and structure. The workflow below illustrates the logical progression from confirming the basic formula to defining the precise three-dimensional arrangement of atoms.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Causality: Mass spectrometry is the first critical step. Its primary purpose is to confirm the molecular weight of the synthesized compound. For halogenated molecules, it serves a dual, confirmatory role. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance), imparts a signature isotopic pattern in the mass spectrum.[4][5] Observing this pattern is a definitive confirmation of chlorine incorporation into the molecule.

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent. Dilute to a final concentration of ~10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

-

Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the carboxylic acid.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Interpretation

The key is to locate the molecular ion peak cluster. For this compound, we expect to see two peaks separated by 2 m/z units.

| Peak | Isotopic Composition | Expected m/z ([M-H]⁻) | Expected Relative Abundance |

| Molecular Ion (M⁻) | C₈H₄³⁵Cl N₂O₂⁻ | 194.99 | 100% |

| Molecular Ion + 2 (M+2⁻) | C₈H₄³⁷Cl N₂O₂⁻ | 196.99 | ~32% |

The observation of this pair of peaks with an intensity ratio of approximately 3:1 is strong evidence for a molecule containing a single chlorine atom, thus validating the proposed elemental composition.[6][7]

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. While MS confirms what atoms are present, NMR reveals how they are connected. For a substituted aromatic system like this indazole, a full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is non-negotiable for unambiguous assignment. NMR is essential for distinguishing between potential isomers that would be indistinguishable by MS alone.[8][9]

Experimental Protocol (Multinuclear NMR)

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to ensure the acidic N-H and COOH protons are observable.[10]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond C-H correlations.

-

Data Interpretation

The combination of these experiments allows for a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |

| 1-NH | ~13.5, broad singlet | - | C3, C7a |

| 3-H | ~8.2, singlet | ~135 | C4, C3a, C7a |

| 4-COOH | ~13.0, very broad singlet | ~168 (C=O) | - |

| 4-C | - | ~120 | - |

| 5-H | ~7.8, doublet (J ≈ 1 Hz) | ~124 | C4, C6, C7 |

| 6-C | - | ~130 | - |

| 7-H | ~7.5, doublet (J ≈ 1 Hz) | ~112 | C5, C6, C3a |

| 3a-C | - | ~125 | - |

| 7a-C | - | ~140 | - |

Key Interpretive Insights:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and two broad signals for the acidic NH and COOH protons. The protons at C5 and C7 will appear as closely spaced doublets due to meta-coupling. The proton at C3 will be a singlet.

-

¹³C NMR: Eight distinct carbon signals are expected, confirming the molecular asymmetry. The carboxyl carbon will be significantly downfield (~168 ppm).

-

HMBC is Crucial: The HMBC spectrum provides the definitive connections. For example, the correlation between the proton at C5 and the carbon at C4 (the attachment point of the carboxylic acid) and C6 (the attachment point of the chlorine) is unequivocal proof of the substitution pattern.

Caption: Key HMBC correlations confirming the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. While it doesn't provide connectivity information, it serves as a quick and essential quality check. For this molecule, the characteristic vibrations of the carboxylic acid (O-H and C=O) and the indazole N-H are primary targets.[11]

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring C-H stretches |

| Indazole | N-H stretch | 3300-3100 | Medium, sharp peak on top of O-H band |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong, sharp |

| Aromatic/Indazole Ring | C=C / C=N | 1620-1450 | Multiple sharp bands of varying intensity |

| Aryl-Halogen | C-Cl stretch | 850-550 | Medium to strong in the fingerprint region |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ range combined with a strong, sharp carbonyl peak around 1700 cm⁻¹ is a classic signature of a carboxylic acid dimer, which is how this molecule would exist in the solid state.

Single-Crystal X-ray Diffraction: The Definitive Answer

Expertise & Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides a three-dimensional map of electron density from which the precise location of every atom can be determined. This technique resolves any remaining ambiguities from spectroscopy and provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the material's solid-state properties.[12][13][14]

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethanol or an ethyl acetate/heptane mixture) is a common method.

-

Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

Structure Solution: Collect a full dataset of diffraction intensities. The structure is solved using direct methods and refined against the experimental data.

Data Interpretation

The output is a refined 3D structural model. This model will:

-

Confirm Connectivity: Absolutely confirm the atomic connectivity established by NMR.

-

Verify Substitution: Show the exact positions of the chlorine atom at C6 and the carboxylic acid at C4.

-

Reveal Solid-State Packing: For indazole carboxylic acids, it is common to observe intermolecular hydrogen bonds where the carboxylic acid proton of one molecule bonds to one of the nitrogen atoms of a neighboring molecule, forming dimers or chains.[9]

Conclusion

The structure elucidation of this compound is a process of systematic, evidence-based deduction. By integrating data from mass spectrometry, a full suite of NMR experiments, IR spectroscopy, and single-crystal X-ray diffraction, we create a self-validating dataset. Mass spectrometry confirms the molecular formula and the presence of chlorine. NMR spectroscopy meticulously maps the atomic connectivity, distinguishing this specific regioisomer from all other possibilities. IR spectroscopy provides a rapid check for key functional groups, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advancing this valuable chemical building block in research and development.

References

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Elguero, J., Fruchier, A., & Pardo, C. (2011). 13C NMR of indazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. [Link]

-

Gama, A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Takhistov, V. V., et al. (2010). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]

-

ResearchGate. (n.d.). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. [Link]

-

ResearchGate. (2011). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

- Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. [Link]

-

MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 885522-12-3 CAS MSDS (6-CHLORO-4-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[1][2] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to their successful development as anti-inflammatory, anti-cancer, and anti-emetic drugs.[1][2]

This guide focuses on a specific, strategically substituted indazole derivative: 6-Chloro-1H-indazole-4-carboxylic acid (CAS Number: 885522-12-3). The presence of a chlorine atom at the 6-position and a carboxylic acid at the 4-position provides medicinal chemists with two key points for molecular elaboration. The chloro group can influence the compound's pharmacokinetic profile and engage in specific interactions with biological targets, while the carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of modern drug design. This guide will provide an in-depth overview of the synthesis, properties, and applications of this important chemical entity, with a particular focus on its role in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Comparative Value | Source/Justification |

| CAS Number | 885522-12-3 | Parchem, BLD Pharm[3] |

| Molecular Formula | C₈H₅ClN₂O₂ | ChemicalBook[4] |

| Molecular Weight | 196.59 g/mol | Chem-Impex[5] |

| Appearance | White to off-white or beige solid/powder | General property of similar compounds |

| Melting Point | >250 °C (Decomposition likely) | Comparison with similar structures like 6-bromo-1H-indazole-4-carboxylic acid (293-298 °C) suggests a high melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General solubility of carboxylic acids and heterocyclic compounds. |

| pKa | ~3-4 (for the carboxylic acid proton) | Typical pKa range for aromatic carboxylic acids. |

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for this compound, which are crucial for its identification and quality control.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~13.0-14.0 | Broad singlet | 1H, -COOH |

| ~13.0 | Broad singlet | 1H, Indazole N-H |

| ~8.0-8.2 | Singlet | 1H, H-5 |

| ~7.6-7.8 | Singlet | 1H, H-7 |

| ~7.4-7.6 | Singlet | 1H, H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~141 | C-7a |

| ~138 | C-3a |

| ~135 | C-6 |

| ~128 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~110 | C-7 |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | Broad, O-H stretch (carboxylic acid) |

| ~3100 | N-H stretch (indazole) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1500-1600 | C=C and C=N stretching (aromatic rings) |

| ~800-900 | C-H out-of-plane bending |

| ~700-800 | C-Cl stretch |

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be observed at m/z 197.0, and the [M-H]⁻ peak at m/z 195.0.

Synthesis of this compound: A Representative Protocol

While a specific, publicly available, step-by-step synthesis for this compound is not readily found, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted indazoles. The following protocol is a representative example, drawing from methodologies used for analogous compounds.

Experimental Workflow: Synthesis of this compound

Caption: A plausible synthetic pathway for this compound.

Detailed Step-by-Step Methodology:

-

Step 1: Nitration of 2-Chloro-4-methylbenzoic acid.

-

To a stirred solution of 2-Chloro-4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The mixture is then carefully poured onto ice, and the precipitated solid is filtered, washed with water, and dried to yield 2-Chloro-4-methyl-5-nitrobenzoic acid.

-

-

Step 2: Esterification.

-

The nitrated benzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give Methyl 2-chloro-4-methyl-5-nitrobenzoate.

-

-

Step 3: Reduction of the Nitro Group.

-

The nitroester is dissolved in a suitable solvent (e.g., ethanol/water), and iron powder and ammonium chloride are added.

-

The mixture is heated to reflux and stirred vigorously for several hours.

-

Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The resulting crude product, Methyl 5-amino-2-chloro-4-methylbenzoate, can be purified by column chromatography.

-

-

Step 4: Diazotization and Indazole Ring Formation.

-

The aminoester is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

The reaction mixture is stirred for a short period, and then the temperature is allowed to rise to room temperature, promoting the intramolecular cyclization to form the indazole ring.

-

The product, Methyl 6-chloro-1H-indazole-4-carboxylate, is extracted with an organic solvent.

-

-

Step 5: Hydrolysis to the Carboxylic Acid.

-

The indazole ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution.

-

The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.

-

The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product.

-

The solid is filtered, washed with water, and dried under vacuum to afford this compound.

-

Application in Drug Discovery: A Potent Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibition

This compound is a valuable intermediate in the synthesis of inhibitors targeting Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis.

There are two main isoforms of ACC in mammals:

-

ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue.

-

ACC2: Localized to the outer mitochondrial membrane, where it regulates fatty acid oxidation.

The inhibition of both ACC1 and ACC2 has emerged as a promising therapeutic strategy for a range of metabolic disorders and cancers.[6] By blocking ACC, the production of malonyl-CoA is reduced, leading to:

-

Decreased de novo lipogenesis: This is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and certain types of cancer that rely on fatty acid synthesis for proliferation.

-

Increased fatty acid oxidation: The reduction in malonyl-CoA relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for beta-oxidation. This is advantageous in metabolic diseases such as type 2 diabetes and obesity.

Indazole derivatives have been identified as potent allosteric inhibitors of ACC.[5] These inhibitors do not bind to the active site but rather to a site that prevents the dimerization of the enzyme, which is essential for its activity.[2] this compound serves as a key starting material for the synthesis of these inhibitors, where the carboxylic acid is typically converted to an amide to interact with key residues in the allosteric binding pocket of ACC.

Signaling Pathway: Acetyl-CoA Carboxylase and its Regulation

Caption: The Acetyl-CoA Carboxylase (ACC) signaling pathway and points of regulation.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its value is particularly evident in the development of novel inhibitors of Acetyl-CoA Carboxylase, a key enzyme in metabolic regulation. The synthetic accessibility of this compound, combined with the therapeutic potential of its derivatives, ensures its continued relevance in the field of drug discovery and development. This guide provides a comprehensive overview for researchers and scientists working in this exciting area, offering insights into its synthesis, properties, and critical role in the creation of next-generation therapeutics.

References

-

Harriman, G., Greenwood, J., Bhat, S., et al. (2016). Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. PLoS ONE, 11(3), e0151004. Available from: [Link]

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1188. Available from: [Link]

-

Svensson, R. U., Parker, S. J., Eichner, L. J., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Medicine, 22(10), 1108–1119. Available from: [Link]

-

Lally, J., et al. (2019). Inhibition of acetyl-CoA carboxylase by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma. Cancer & Metabolism, 7, 5. Available from: [Link]

-

Ross, T. T., et al. (2020). Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH. Cellular and Molecular Gastroenterology and Hepatology, 10(2), 436-438. Available from: [Link]

-

Kim, C. W., et al. (2017). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Hepatology, 66(3), 788-802. Available from: [Link]

-

O'Neill, B. T., et al. (2024). Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine. bioRxiv. Available from: [Link]

- Tong, L. (2005). Acetyl-coenzyme A carboxylase: a new target for controlling obesity and diabetes. Current Opinion in Drug Discovery & Development, 8(4), 531-539.

-

Mao, J., et al. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 216-221. Available from: [Link]

-

Daniels, T. G., et al. (2012). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. The Journal of Organic Chemistry, 77(4), 1947–1956. Available from: [Link]

-

Chen, Y., et al. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Medicinal Chemistry, 12(6), 533-561. Available from: [Link]

-

Griffith, D. A., et al. (2013). Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase. ACS Medicinal Chemistry Letters, 4(11), 1073–1077. Available from: [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897–5908. Available from: [Link]

Sources

- 1. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 885522-12-3|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indazole-4-carboxylic acid, a halogenated derivative of the indazole bicyclic heteroaromatic system, has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties render it a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthetic methodologies, and its burgeoning applications as a privileged scaffold in the design of targeted therapeutics, with a particular focus on kinase inhibitors. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Core Molecular Attributes of this compound

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom and carboxylic acid group on the indazole core significantly influences its chemical reactivity and pharmacological potential.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 196.59 g/mol | [1][2][3][4][5] |

| CAS Number | 885522-12-3 | [2][6] |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol

This synthesis is a multi-step process that begins with a substituted toluene and proceeds through nitration, oxidation, and reductive cyclization.

Step 1: Nitration of 2-Chloro-4-methylaniline

-

To a cooled (0-5 °C) solution of 2-chloro-4-methylaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water until the washings are neutral and then dry to yield 2-chloro-4-methyl-5-nitroaniline.

Step 2: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor

-

Diazotize the 2-chloro-4-methyl-5-nitroaniline by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C.

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) in aqueous sodium cyanide.

-

Slowly add the diazonium salt solution to the cuprous cyanide solution.

-

Warm the reaction mixture to facilitate the displacement of the diazonium group with a nitrile group.

-

Extract the product, 2-chloro-4-methyl-5-nitrobenzonitrile, with an organic solvent.

Step 3: Hydrolysis of the Nitrile

-

Reflux the 2-chloro-4-methyl-5-nitrobenzonitrile in an acidic or basic aqueous solution to hydrolyze the nitrile group to a carboxylic acid.

-

Acidify the reaction mixture to precipitate the 2-chloro-4-methyl-5-nitrobenzoic acid.

-

Filter and dry the product.

Step 4: Reductive Cyclization to Form the Indazole Ring

-

Reduce the nitro group of 2-chloro-4-methyl-5-nitrobenzoic acid to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

The resulting 5-amino-2-chloro-4-methylbenzoic acid is then diazotized with sodium nitrite in an acidic medium at low temperature.

-

The intermediate diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring.

-

The final product, this compound, is isolated by filtration and can be purified by recrystallization.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The proton on the nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The carboxylic acid proton will also be a broad singlet, typically in the 10-13 ppm range.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The carbon atom attached to the chlorine will also be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (196.59 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a chlorine atom and a carboxylic acid group in this compound provides key interaction points for binding to protein targets and enhances its drug-like properties.

Role as a Kinase Inhibitor Scaffold

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can serve as a bioisostere for other heterocyclic systems, like indole, that are known to bind to the ATP-binding pocket of kinases.

While specific kinase inhibition data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the development of novel therapeutics. For instance, the carboxylic acid group can form critical hydrogen bonds with amino acid residues in the kinase active site, while the chloro-substituted indazole core can engage in hydrophobic and van der Waals interactions.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 885522-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. parchem.com [parchem.com]

A Comprehensive Spectroscopic Guide to 6-Chloro-1H-indazole-4-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

6-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with diverse biological activities. The precise substitution pattern, featuring a chlorine atom at the 6-position and a carboxylic acid at the 4-position, imparts specific physicochemical properties that are critical to its function and potential as a synthetic building block.

Accurate structural elucidation and characterization are foundational to any research and development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. By integrating theoretical principles with data from analogous structures, we offer a predictive but robust framework for researchers to interpret their experimental results.

The causality behind spectroscopic analysis is rooted in the interaction of molecules with electromagnetic energy. Each technique probes different aspects of the molecular structure: NMR reveals the electronic environment of nuclei and their connectivity, IR identifies functional groups through their vibrational modes, and MS determines the molecular weight and fragmentation patterns. This multi-faceted approach ensures a self-validating system for structural confirmation.

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. [1]Its chemical shift is concentration-dependent. |

| NH | ~13.5 - 14.5 | Broad Singlet (br s) | - | The N-H proton of the indazole ring is also acidic and deshielded, appearing at a very downfield chemical shift, often broad due to quadrupolar relaxation and exchange. [2][3] |

| H-3 | ~8.3 - 8.5 | Singlet (s) | - | This proton is on the pyrazole part of the ring. It is adjacent to a nitrogen atom and part of an aromatic system, leading to a downfield shift. It has no adjacent protons to couple with. |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ⁴J ≈ 1.5-2.0 Hz | This proton is ortho to the carboxylic acid group, which is electron-withdrawing. It exhibits a small meta-coupling to H-7. [4] |

| H-7 | ~7.6 - 7.8 | Doublet (d) | ⁴J ≈ 1.5-2.0 Hz | This proton is ortho to the chlorine atom. It shows meta-coupling to H-5 across the ring. [4][5]|

Expertise & Experience Insights: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps to slow the exchange rate of the acidic COOH and NH protons, making them more consistently observable compared to in a solvent like CDCl₃. The predicted chemical shifts are based on data for unsubstituted indazole and substituted aromatic carboxylic acids. [3][6]The electron-withdrawing nature of both the chloro and carboxyl groups will deshield the aromatic protons, shifting them downfield relative to unsubstituted indazole.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | ~167 | The carbonyl carbon of an aromatic carboxylic acid is strongly deshielded and appears significantly downfield. [1][7] |

| C-7a | ~142 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |

| C-3a | ~125 | Another quaternary carbon at the ring junction. |

| C-3 | ~136 | An aromatic CH carbon in the pyrazole ring, deshielded by the adjacent nitrogen atoms. |

| C-4 | ~123 | A quaternary carbon bearing the carboxylic acid group. |

| C-5 | ~122 | An aromatic CH carbon ortho to the carboxylic acid group. |

| C-6 | ~132 | An aromatic carbon bearing the chlorine atom (C-Cl bond). The deshielding effect of chlorine is significant. |

| C-7 | ~112 | An aromatic CH carbon ortho to the C-Cl bond. |

Authoritative Grounding: The prediction of ¹³C chemical shifts is based on established data for substituted indazoles and aromatic systems. [8][9]The substituent effects are generally additive, allowing for a reasonable estimation of the chemical shifts for this specific structure. For instance, the chemical shift for a carbon atom attached to a chlorine in a benzene ring is typically around 130-135 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a spectrum of singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and reference them to the residual solvent peak (DMSO at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches. [7][10][11][12] |

| ~3100 | N-H stretch | Medium, Broad | The N-H stretch of the indazole ring. |

| ~3050 | Aromatic C-H stretch | Medium to Weak | Stretching vibrations of the C-H bonds on the indazole ring. |

| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is very intense. For an aromatic carboxylic acid, conjugation lowers the frequency to this range. [7][10][11] |

| 1620, 1580, 1470 | C=C and C=N stretch (Aromatic Ring) | Medium | Characteristic stretching vibrations of the indazole aromatic system. |

| 1320 - 1210 | C-O stretch | Medium | Coupled C-O stretching and O-H bending vibrations from the carboxylic acid group. [12] |

| 960 - 900 | O-H bend (out-of-plane) | Broad, Medium | A broad band characteristic of the carboxylic acid dimer. [11] |

| ~850 | C-Cl stretch | Medium to Strong | The C-Cl stretching vibration typically appears in this region of the fingerprint. |

Trustworthiness: The combination of a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ is a highly reliable indicator of a carboxylic acid functional group. [7][12]This pattern provides a self-validating check for the presence of this key functional group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the most common and convenient method. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can give valuable clues about the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation. For this compound (Molecular Formula: C₈H₅ClN₂O₂), the exact mass is 196.0039 g/mol .

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 196/198 | [M]⁺˙ | Molecular Ion Peak . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. |

| 179/181 | [M - OH]⁺ | Loss of a hydroxyl radical (17 amu) is a common fragmentation pathway for aromatic carboxylic acids. [1][13][14] |

| 151/153 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical (45 amu) is another characteristic fragmentation. [13][15] |

| 123/125 | [M - COOH - N₂]⁺ | Subsequent loss of a neutral nitrogen molecule (N₂) from the indazole ring fragment. |

| 116 | [Indazole core]⁺ | Fragmentation leading to the bare chloro-indazole radical cation. |

Expertise & Experience Insights: For aromatic carboxylic acids, the molecular ion peak is typically stronger and more easily observed than for aliphatic acids. [13][14]The most diagnostic fragmentation pathways involve losses from the carboxylic acid group. The isotopic pattern of chlorine is a critical validation point.

Caption: A simplified diagram showing the primary fragmentation pathways expected for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS or Direct Inlet)

-

Sample Introduction:

-

Direct Inlet Probe (for solids): Place a small amount of the solid sample in a capillary tube and insert it into the ion source via a direct inlet probe. Gradually heat the probe to volatilize the sample.

-

Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable (or can be derivatized), dissolve it in a suitable solvent (e.g., methanol, dichloromethane) and inject it into the GC. The GC will separate the compound from impurities before it enters the mass spectrometer.

-

-

Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions. Compare the observed fragmentation pattern with known fragmentation rules for the proposed structure.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework and the specific substitution pattern on the indazole ring. IR spectroscopy provides definitive evidence for the key carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and elemental formula (via the chlorine isotopic pattern) and offers further structural support through predictable fragmentation pathways. By following the detailed protocols and interpretative guidelines presented in this document, researchers and drug development professionals can confidently verify the identity and purity of this important chemical entity.

References

-

ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Online] Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information for publications. [Online] Available at: [Link]

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Online] Available at: [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Online] Available at: [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

-

Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, PubMed Central. [Online] Available at: [Link]

-

MDPI. ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Online] Available at: [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Online] Available at: [Link]

-

YouTube. NMR 5: Coupling Constants. [Online] Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Online] Available at: [Link]

-

Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Online] Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Online] Available at: [Link]

-

University of Wisconsin-River Falls. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Online] Available at: [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. rsc.org [rsc.org]

- 3. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. GCMS Section 6.12 [people.whitman.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of Indazole Compounds

Abstract

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone of modern medicinal chemistry.[1][2] Despite being rare in nature, its synthetic derivatives are integral to numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antiemetic properties.[1][3] This guide provides a comprehensive exploration of the indazole scaffold, tracing its journey from its initial synthesis in the 19th century to its current status as a "privileged structure" in drug discovery. We will delve into the evolution of synthetic methodologies, from classical, often harsh, reaction conditions to the sophisticated, metal-catalyzed strategies of today. Furthermore, this document will illuminate the key milestones in the pharmacological history of indazoles, culminating in their use in several FDA-approved drugs.[1][3] This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and enduring legacy of this remarkable compound class.

Introduction: The Indazole Scaffold - A Privileged Structure

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[2] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[4][5] The fusion of a benzene ring with a pyrazole ring creates a stable 10 π-electron aromatic system, a feature that contributes to its chemical stability and versatile reactivity.[4]

In the lexicon of medicinal chemistry, the indazole nucleus is frequently described as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug design.[1][6] The indazole's privileged status stems from several key attributes:

-

Bioisosterism: It is often employed as a bioisostere for endogenous structures like indole or phenol. This substitution can enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties.[4]

-

Hydrogen Bonding Capability: The indazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), allowing for crucial interactions with protein targets, particularly the hinge region of protein kinases.

-

Structural Rigidity and Planarity: The rigid, planar structure provides a defined orientation for appended functional groups, facilitating predictable binding to target cavities.

-

Synthetic Tractability: As this guide will detail, the core can be readily synthesized and functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR).

The journey of the indazole ring from a laboratory curiosity to a key component of blockbuster drugs like the kinase inhibitors Pazopanib and Axitinib is a testament to its remarkable chemical and biological properties.[1][3]

The Dawn of Indazole Chemistry: 19th-Century Discoveries

The story of indazole begins in the late 19th century, a period of foundational discovery in organic chemistry. The German chemist Emil Fischer, a Nobel laureate renowned for his work on sugars and purines, is credited with the first synthesis of the indazole ring system in the 1880s.[7][8] His initial approach involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded an oxygen-free product he identified as indazole.[8]

Following Fischer's seminal work, other pioneers laid the groundwork for classical indazole synthesis. Key among these was the Jacobson Indazole Synthesis , first reported in the early 1900s.[7][9] This method involves the cyclization of N-nitroso derivatives of o-toluidines.[7] The Jacobson method, along with contributions from chemists like von Auwers, became a foundational route for accessing the indazole core, enabling the first systematic studies of its chemical properties.[7]

These early syntheses, while groundbreaking, were often characterized by harsh reaction conditions, such as high temperatures and the use of strong acids or bases, and sometimes resulted in low yields.[10] They were, however, crucial for establishing the fundamental reactivity of the indazole nucleus and paving the way for the more refined synthetic strategies that would follow.

Evolution of Synthetic Strategies: From Classical to Modern

The synthetic toolbox for constructing and modifying the indazole ring has expanded dramatically since the initial discoveries. The evolution from classical cyclization reactions to modern metal-catalyzed cross-coupling and C-H activation methods has revolutionized the field, allowing for unprecedented efficiency, functional group tolerance, and molecular diversity.

Classical Indazole Syntheses

These methods typically involve the formation of the pyrazole ring onto a pre-existing benzene derivative.

-

Jacobson Synthesis (and modifications): This remains a widely used method. It proceeds via the diazotization of 2-alkylanilines or the nitrosation of N-acetylated o-toluidine, followed by an intramolecular cyclization.[10][11] The reaction is often carried out in acidic conditions.[10]

-

Von Auwers Indazole Synthesis: This method involves the reaction of o-hydroxychalcones with hydrazine. While historically significant, its scope can be limited by the availability of the starting chalcones.

-

Condensation Reactions: A common and practical approach involves the condensation of hydrazine with ortho-substituted benzaldehydes or ketones, such as 2-halobenzaldehydes or 2-fluorobenzaldehydes.[5][12] The initial hydrazone intermediate undergoes an intramolecular nucleophilic aromatic substitution to form the indazole ring.

Workflow for a Classical Indazole Synthesis

Caption: General workflow for a classical indazole synthesis, like the Jacobson method.

Modern Synthetic Innovations

The late 20th and early 21st centuries witnessed the application of powerful new reactions to indazole synthesis, primarily driven by advancements in organometallic chemistry.

-

Palladium and Copper-Catalyzed Cross-Coupling: These reactions have become indispensable. Instead of building the ring from scratch, chemists can now start with a simple, pre-formed halo-indazole (e.g., 5-bromoindazole) and use reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to install a wide variety of substituents (aryl, alkyl, amine, etc.) with high precision and yield. This approach is central to the construction of modern drug candidates.

-

C-H Activation: A more recent and atom-economical strategy involves the direct functionalization of the C-H bonds of the indazole ring. This avoids the need for pre-functionalization (e.g., halogenation) of the starting material, making synthetic routes more efficient and environmentally friendly.

-

[3+2] Annulation Reactions: These methods construct the pyrazole portion of the indazole ring onto an aromatic precursor through cycloaddition chemistry, offering novel pathways to highly substituted derivatives.[5]

These modern methods have granted chemists facile access to a vast chemical space of indazole derivatives, which has been instrumental in the discovery of new therapeutic agents.

Indazoles in Medicinal Chemistry: A Pharmacological Powerhouse

While the indazole ring was synthesized in the 1880s, its therapeutic potential was not fully realized for many decades. Today, it is a mainstay in drug discovery, with several FDA-approved drugs and numerous candidates in clinical trials.[1][4]

Key Therapeutic Areas:

| Drug Name (Brand) | Therapeutic Area | Mechanism of Action |

| Pazopanib (Votrient) | Oncology | Multi-targeted Tyrosine Kinase Inhibitor |

| Axitinib (Inlyta) | Oncology | Selective Tyrosine Kinase Inhibitor (VEGFR) |

| Entrectinib (Rozlytrek) | Oncology | Tyrosine Kinase Inhibitor (TRK, ROS1, ALK) |

| Niraparib (Zejula) | Oncology | PARP Inhibitor |

| Benzydamine (Tantum Verde) | Anti-inflammatory | NSAID |

| Granisetron (Kytril) | Antiemetic | 5-HT3 Receptor Antagonist |

Data compiled from multiple sources.[1][3]

The Kinase Inhibitor Revolution

A significant breakthrough for indazoles came with their application as inhibitors of protein kinases, enzymes that are critical regulators of cell signaling and are often dysregulated in cancer. The indazole scaffold proved to be an exceptional "hinge-binder." The ATP-binding site of most kinases has a conserved "hinge region" that forms key hydrogen bonds with the adenine core of ATP. The indazole's N1-H donor and N2 acceptor atoms mimic this interaction perfectly, allowing it to anchor securely in the active site. This makes the indazole an ideal starting point for designing potent and selective kinase inhibitors.

Caption: Indazole core acting as a hinge-binder in a kinase active site.

Beyond oncology, the versatility of the indazole scaffold has led to its incorporation in drugs for a wide range of conditions, from the common anti-inflammatory agent Benzydamine to the potent anti-nausea medication Granisetron, used to manage chemotherapy side effects.[2][3]

Detailed Experimental Protocol: A Classical Synthesis

To provide a practical context, the following section details a representative protocol for a classical indazole synthesis, based on the principles of the Jacobson reaction.

Synthesis of 1H-Indazole from N-acetyl-o-toluidine

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize the parent 1H-indazole ring via nitrosation and cyclization of N-acetyl-o-toluidine. This method is a modification of the Jacobson synthesis.[9]

Materials:

-

o-Toluidine (99%)

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetylation of o-Toluidine:

-

In a 250 mL round-bottom flask, slowly add o-toluidine (0.1 mol) to a mixture of glacial acetic acid (20 mL) and acetic anhydride (0.12 mol).

-

The reaction is exothermic. Cool the flask in an ice bath as needed to maintain control.

-

Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of N-acetyl-o-toluidine.

-

-

Nitrosation:

-

Cool the flask containing the N-acetyl-o-toluidine solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (0.11 mol) in water (15 mL).

-

Add the sodium nitrite solution dropwise to the cooled, stirring reaction mixture. Maintain the temperature below 5 °C throughout the addition. The formation of a yellow N-nitroso intermediate should be observed.

-

Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.

-

-

Cyclization and Hydrolysis:

-

Slowly and carefully pour the cold reaction mixture into a beaker containing 200 mL of boiling water. This step should be done in a fume hood as nitrogen gas is evolved.

-

The heat promotes the cyclization to form the indazole ring and hydrolyzes the acetyl group.

-

Continue boiling for a short period (10-15 minutes) after the gas evolution ceases.

-

-

Work-up and Isolation:

-

Cool the solution to room temperature. Transfer the mixture to a separatory funnel.

-

Extract the aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (50 mL) to remove residual acid, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) to yield 1H-indazole as a crystalline solid.

-

Causality and Insights:

-

Why Acetylation? The N-acetyl group in N-acetyl-o-toluidine serves as a protecting group and facilitates the subsequent nitrosation step.[9]

-

Why Low Temperature for Nitrosation? The nitrosating agent, nitrous acid (formed in situ from NaNO₂ and acid), is unstable at higher temperatures. Keeping the reaction cold ensures its availability for the reaction and prevents unwanted side reactions.

-

Why Boil for Cyclization? The thermal energy provided by boiling water drives the intramolecular cyclization of the nitroso intermediate, leading to the formation of the stable aromatic indazole ring.

Conclusion and Future Outlook

From Emil Fischer's foundational synthesis to its current role in targeted cancer therapies, the indazole scaffold has had a remarkable history spanning over 140 years. Its evolution is intrinsically linked to the broader advancements in synthetic organic chemistry. The development of robust, efficient, and versatile synthetic methods has been the engine driving its exploration in medicinal chemistry.

The future of indazole chemistry remains bright. Current research focuses on:

-

Novel Synthetic Methods: The development of more sustainable and atom-economical syntheses, particularly through C-H activation, will continue to be a major area of focus.

-

New Therapeutic Targets: As our understanding of disease biology grows, the indazole scaffold will undoubtedly be applied to new and challenging targets beyond kinases, including proteases, GPCRs, and epigenetic targets.

-

Photopharmacology and Chemical Biology: The unique photochemical properties of some indazole derivatives are being explored for applications in photopharmacology, where the activity of a drug can be controlled with light, and as fluorescent probes for biological imaging.

The indazole ring is a classic example of how a simple heterocyclic structure, through decades of scientific inquiry and innovation, can become a profoundly important tool for improving human health. Its legacy is a testament to the power of fundamental chemical research.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

-

Indazole. (n.d.). Organic Syntheses Procedure. [Link]

- WO2017186693A1 - Synthesis of indazoles. (n.d.).

-

New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). ResearchGate. [Link]

-

Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. (2019). National Center for Biotechnology Information. [Link]

-

Methods of indole synthesis: Part III (Fischer indole synthesis). (2018). YouTube. [Link]

-

Indazole. (n.d.). Wikipedia. [Link]

-

Fischer Indole Synthesis. (2022). YouTube. [Link]

-

Fischer Indole Synthesis. (2021). YouTube. [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

The von Auwers reaction - history and synthetic applications. (2014). PubMed. [Link]

-

Auwers synthesis. (n.d.). Wikipedia. [Link]

-

SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003). Semantic Scholar. [Link]

-

Auwers synthesis. (n.d.). chemeurope.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"6-Chloro-1H-indazole-4-carboxylic acid" as a synthetic intermediate

An In-depth Technical Guide to 6-Chloro-1H-indazole-4-carboxylic acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural bioisostere of purine and is present in numerous compounds with a wide spectrum of pharmacological activities.[3][4] Indazole derivatives have been successfully developed into therapeutic agents for conditions ranging from cancer to inflammatory disorders, demonstrating the scaffold's versatility and importance in drug discovery.[2][4]

Within this important class of molecules, This compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key features: the core indazole nucleus for biological target interaction, a chloro group at the 6-position that modulates electronic properties and can serve as a metabolic block or synthetic handle, and a carboxylic acid at the 4-position, which provides a prime anchor point for derivatization. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. This compound is typically a solid powder whose identity and purity are confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 885522-12-3 | [5][6][7] |

| Molecular Formula | C₈H₅ClN₂O₂ | [6] |

| Molecular Weight | 196.59 g/mol | [8] |

| Appearance | Typically a yellow to brown powder | [8] |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic characterization is essential for quality control. While a specific spectrum for this exact molecule is not publicly detailed, based on analogous structures, one would expect:

-

¹H NMR: Distinct aromatic proton signals, a broad singlet for the indazole N-H proton, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances corresponding to the eight carbon atoms, including the characteristic signal for the carboxylic acid carbonyl.

-

Mass Spectrometry: A molecular ion peak [M]+ or protonated molecule [M+H]+ confirming the molecular weight of 196.59, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of the Core Intermediate: A Strategic Approach

The construction of the this compound core is a multi-step process that requires careful strategic planning. While numerous methods exist for indazole synthesis, a common and reliable approach begins with a readily available, appropriately substituted aniline or toluene derivative. The following represents a logical and field-proven synthetic pathway.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system. Each step includes checkpoints (e.g., TLC, NMR) to ensure the reaction's success before proceeding, embodying a trustworthy and robust synthetic process.

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitrobenzonitrile (Precursor)

-

Rationale: Begin with a commercially available substituted aniline and introduce the necessary functional groups in a controlled sequence. Nitration is performed after establishing the chloro and cyano groups to ensure correct regiochemistry.

-

Procedure:

-

To a solution of 2-Chloro-4-methylbenzonitrile in concentrated sulfuric acid, cool the mixture to 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.

-

Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice. The solid product will precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product can be purified by recrystallization.

-

Step 2: Oxidation to 3-Chloro-4-cyano-5-nitrobenzoic acid

-

Rationale: The methyl group is oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate is effective for this transformation.

-

Procedure:

-

Suspend the nitro-benzonitrile from Step 1 in an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction and filter off the manganese dioxide byproduct.

-

Acidify the clear filtrate with concentrated HCl to a pH of ~2. The carboxylic acid product will precipitate.

-

Filter the solid, wash with cold water, and dry to yield the desired acid.

-

Step 3: Reductive Cyclization to this compound

-

Rationale: This key step involves the reduction of the nitro group to an amine, followed by in-situ diazotization and intramolecular cyclization to form the indazole ring. This is a classic and efficient method for indazole formation.[2]

-

Procedure:

-

Dissolve the nitro-benzoic acid from Step 2 in acetic acid.

-

Add a reducing agent, such as iron powder or perform catalytic hydrogenation (H₂ over Pd/C).

-

Heat the mixture gently to facilitate the reduction of the nitro group to an amine. Monitor by TLC.

-

Once the reduction is complete, cool the reaction to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

-

Stir the reaction at low temperature for 1-2 hours to allow for diazotization and subsequent cyclization.

-

The product will precipitate from the reaction mixture. Filter the solid, wash with water, and dry under vacuum to afford the final product, This compound . Confirm structure and purity by NMR and MS.

-

Chemical Reactivity and Derivatization Strategies

The power of this compound lies in the distinct reactivity of its functional groups, which allows for systematic and diverse chemical modifications.

Caption: Key reaction sites on this compound.

-

Carboxylic Acid (Position 4): This is the most versatile handle for modification. It is readily converted into amides, esters, or other acid derivatives. Amide bond formation is a cornerstone of medicinal chemistry, used to connect the indazole core to other fragments, explore structure-activity relationships (SAR), and improve pharmacological properties.[9]

-

Indazole N-H (Position 1): The nitrogen at the 1-position can be alkylated or arylated under basic conditions.[10] This modification is critical as it can significantly impact the compound's binding orientation within a biological target and alter its physicochemical properties, such as solubility and cell permeability.

-